2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine is a complex organic compound characterized by the presence of three pentafluorophenyl groups attached to a triazine core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with pentafluorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triazine ring. The general reaction scheme is as follows:
C3N3Cl3+3C6F5SH→C3N3(SC6F5)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Catalysts such as palladium or copper.
Major Products Formed
Substitution: Products with different functional groups replacing the pentafluorophenyl groups.
Oxidation: Sulfoxides or sulfones.
Coupling: Larger, more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine involves its interaction with various molecular targets. The electron-withdrawing nature of the pentafluorophenyl groups enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The triazine core provides a stable framework that can interact with different biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tris[(4-aminophenyl)sulfanyl]-1,3,5-triazine
- 2,4,6-Tris[(4-methoxyphenyl)sulfanyl]-1,3,5-triazine
Uniqueness
2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties make it more reactive and versatile compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
922517-12-2 |
---|---|
Molekularformel |
C21F15N3S3 |
Molekulargewicht |
675.4 g/mol |
IUPAC-Name |
2,4,6-tris[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1,3,5-triazine |
InChI |
InChI=1S/C21F15N3S3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36 |
InChI-Schlüssel |
XVKZJBHMUTZGDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)SC2=NC(=NC(=N2)SC3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.